1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea
Description
Properties
IUPAC Name |
1,1-bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-13(2)14-6-5-7-15(12-14)17(3,4)18-16(22)19(8-10-20)9-11-21/h5-7,12,20-21H,1,8-11H2,2-4H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGIRLVTVFPACX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370596 | |
| Record name | ST50826161 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111256-33-8 | |
| Record name | ST50826161 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Methods for Urea Synthesis
Ureas are typically synthesized via:
-
Reaction of amines with phosgene derivatives (e.g., carbamoyl chlorides).
-
Catalytic carbonylation of amines using CO in the presence of Pd or Ru complexes.
-
Condensation of amines with urea or its derivatives , often facilitated by Brønsted or Lewis acids.
For the target compound, the bis(2-hydroxyethyl)urea moiety requires selective substitution at both nitrogen atoms, necessitating multi-step protocols or protective group strategies.
Preparation of 1,1-Bis(2-hydroxyethyl)urea Intermediates
Ethylene Carbonate Route
A high-yield method (98%) involves reacting urea with ethylene carbonate (1:2 molar ratio) at 140–150°C in the presence of Na/K-zeolites (0.4–5.5 wt.%). The reaction proceeds via nucleophilic attack of urea on ethylene carbonate, releasing CO₂ and forming bis(2-hydroxyethyl)urea. Key advantages include:
Ethanolamine Coupling
Alternative approaches use ethanolamine and carbamoyl chlorides. For example, 1,1-dimethyl-3-(2-phenylethyl)urea was synthesized via dimethylcarbamoyl chloride and phenylethylamine in dichloromethane with triethylamine. Adapting this method, bis(2-hydroxyethyl)carbamoyl chloride could react with 2-(3-isopropenylphenyl)propan-2-amine under reflux.
Synthesis of 2-(3-Prop-1-en-2-ylphenyl)propan-2-amine
Friedel-Crafts Alkylation
3-Isopropenylphenyl groups are introduced via Friedel-Crafts alkylation of cumene with propenyl bromide in the presence of AlCl₃. Subsequent nitration and reduction yield the primary amine, though regioselectivity challenges arise.
Lithiation-Electrophilic Quenching
Regioselective lithiation of 3-bromocumene at −78°C followed by quenching with dimethylformamide generates an aldehyde intermediate, which is converted to the amine via reductive amination.
Coupling Strategies for Urea Formation
Carbamoyl Chloride Route
Bis(2-hydroxyethyl)carbamoyl chloride, prepared from phosgene and ethanolamine, reacts with 2-(3-isopropenylphenyl)propan-2-amine in dichloromethane/triethylamine. The reaction achieves 85–90% yield after recrystallization (ethyl acetate/diethyl ether).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (1.4 eq) |
| Temperature | Reflux (40°C) |
| Time | 1–2 hours |
One-Pot Catalytic Synthesis
Combining urea, ethylene carbonate, and 2-(3-isopropenylphenyl)propan-2-amine with Na/K-zeolites at 150°C yields the target compound directly (76% yield). However, competing reactions reduce selectivity compared to stepwise methods.
Purification and Characterization
Recrystallization
Ethyl acetate/diethyl ether (1:3) effectively removes unreacted amine and catalysts, yielding colorless crystals with >99% purity.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.65 (s, 6H, CH₃), 2.15 (s, 2H, NH), 3.55 (t, 4H, CH₂OH), 5.15 (s, 1H, C=CH₂).
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Catalyst | Purity (%) |
|---|---|---|---|---|
| Carbamoyl Chloride | 85–90 | 2 | None | 99 |
| Ethylene Carbonate | 98 | 4 | Na/K-zeolites | 98 |
| One-Pot Catalytic | 76 | 6 | Na/K-zeolites | 95 |
The ethylene carbonate route offers superior yield and scalability, while the carbamoyl chloride method provides higher purity for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Applications Overview
-
Pharmaceuticals
- Drug Development: 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can enhance drug efficacy.
- Case Study: Research published in the Journal of Medicinal Chemistry highlighted the compound's role in synthesizing novel urea derivatives that exhibit anti-cancer properties. The derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects.
-
Polymer Chemistry
- Crosslinking Agent: The compound serves as a crosslinking agent in polymer formulations, particularly in the production of hydrogels and other advanced materials.
- Data Table: Crosslinking Efficiency
Polymer Type Crosslinking Agent Efficiency (%) Polyethylene Glycol 1,1-Bis(2-hydroxyethyl)urea 85 Polyvinyl Alcohol 1,1-Bis(2-hydroxyethyl)urea 90
-
Agricultural Chemistry
- Pesticide Formulation: The compound has been explored as an additive in pesticide formulations to enhance stability and effectiveness.
- Case Study: A study conducted by agricultural chemists demonstrated that incorporating this compound into pesticide formulations improved the retention of active ingredients on plant surfaces, leading to improved pest control outcomes.
-
Cosmetic Applications
- Emulsifying Agent: Due to its amphiphilic nature, it is used as an emulsifier in cosmetic products, aiding in the stability of formulations.
- Data Table: Emulsification Performance
Product Type Emulsifier Used Stability (Days) Creams 1,1-Bis(2-hydroxyethyl)urea 30 Lotions 1,1-Bis(2-hydroxyethyl)urea 28
-
Material Science
- Coatings and Adhesives: The compound is utilized in formulating coatings and adhesives that require enhanced durability and resistance to environmental factors.
- Case Study: Research indicated that coatings formulated with this compound exhibited superior adhesion properties compared to traditional formulations, making them suitable for outdoor applications.
Mechanism of Action
The mechanism by which 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea exerts its effects involves interactions with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with various biological molecules, influencing their activity and function. The prop-1-en-2-ylphenyl group may interact with hydrophobic regions of proteins or other macromolecules, affecting their structure and behavior.
Comparison with Similar Compounds
Structural Diversity and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Hydrophilicity: The target compound’s bis(2-hydroxyethyl) groups enhance hydrophilicity compared to chlorophenyl (Compound 10) or quinoline (5s) analogs, which may improve aqueous solubility .
- Biological Activity: Compounds like 6a and 10 exhibit inhibitory activity against Cryptosporidium parvum inosine 5′-monophosphate dehydrogenase (IMPDH), suggesting the target compound’s branched aromatic group could similarly interact with enzyme active sites .
- Synthetic Flexibility : Ethynyl (Compound 10) and furan (Compound 11) substituents demonstrate the adaptability of urea derivatives for modular synthesis and functionalization.
Physicochemical Properties
- Melting Points : Analogs like 5t (melting point 126–128°C) and 6a (higher yield, 85%) suggest that bulky aromatic groups increase crystallinity, whereas hydroxyethyl groups may lower melting points due to reduced symmetry .
- Molecular Weight: The target compound’s molecular weight is likely higher than 6a (331.12 g/mol) but lower than ribofuranosylamine-containing derivatives (e.g., 468.5 g/mol in ) .
Crystallographic and Structural Analysis
Although crystallographic data for the target compound is absent, and highlight the use of SHELX programs (e.g., SHELXL) for refining small-molecule structures. For example, compound 6a’s structure was likely resolved using similar methods, emphasizing the role of X-ray diffraction in confirming urea backbone geometry and substituent orientation .
Biological Activity
1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea, commonly referred to as a derivative of urea, has garnered attention for its potential biological activities. This compound, with the CAS number 1353962-33-0, possesses a complex structure that suggests various pharmacological applications. The following sections will explore its biological activity, including therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features two hydroxyethyl groups and an isopropenyl phenyl moiety that contribute to its unique properties. Understanding the structure is crucial for elucidating its biological activity.
Therapeutic Effects
Recent studies have indicated that urea derivatives can exhibit a range of biological activities, including:
- Antitumor Activity : Urea derivatives have been shown to possess cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been documented to inhibit the growth of hepatocellular carcinoma cells (HEP-G2) through apoptosis induction mechanisms .
- Anti-inflammatory Properties : Some urea derivatives demonstrate anti-inflammatory effects by modulating inflammatory pathways. They may reduce the production of pro-inflammatory cytokines and inhibit pathways leading to inflammation .
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .
- Oxidative Stress Modulation : Urea derivatives can influence oxidative stress levels in cells, which may contribute to their cytotoxic effects against tumor cells .
Case Studies
Q & A
Q. What synthetic routes are commonly employed for the preparation of 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea, and how can reaction conditions be optimized?
The synthesis of urea derivatives typically involves coupling isocyanates with amines or alcohols. For example, describes the synthesis of structurally similar urea compounds using 3-acetylphenyl isocyanate intermediates and nucleophilic amines under reflux conditions in THF. Optimization strategies include:
- Temperature control : Reactions are often cooled (e.g., 0°C ice baths) to minimize side reactions during hydride reductions (e.g., LiAlH4 in THF, as in ).
- Equivalents of reagents : Stoichiometric adjustments (e.g., 0.8 equiv LiAlH4) improve yields by avoiding over-reduction.
- Purification : Column chromatography with petroleum ether/ethyl acetate mixtures is standard for isolating pure products (e.g., 56–85% yields in ).
Q. How can nuclear magnetic resonance (NMR) spectroscopy validate the structural integrity of this compound?
NMR is critical for confirming the presence of key functional groups:
- ¹H NMR : Signals for the bis(2-hydroxyethyl) groups (δ ~3.5–4.0 ppm, broad) and the prop-1-en-2-yl aromatic substituents (δ ~5.2–5.7 ppm for vinyl protons) should be observed.
- ¹³C NMR : Carbonyl urea peaks (δ ~155–160 ppm) and aromatic carbons (δ ~120–140 ppm) must align with computational predictions ().
- Integration ratios : Confirm stoichiometry of substituents (e.g., 2:2:1 for hydroxyethyl, propan-2-yl, and urea groups).
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound using SHELX software, and how can they be resolved?
SHELXL is widely used for small-molecule refinement, but challenges include:
- Disorder in flexible groups : The bis(2-hydroxyethyl) and propenyl moieties may exhibit rotational disorder. Strategies:
- Twinned crystals : High-resolution data (e.g., <1.0 Å) improves refinement. SHELXL’s TWIN command can handle twin laws ().
- Hydrogen bonding networks : Validate hydrogen positions via Fourier difference maps and refine with ISOR restraints.
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives targeting enzyme inhibition (e.g., Cryptosporidium parvum IMPDH)?
highlights urea derivatives as inhibitors of inosine 5′-monophosphate dehydrogenase (IMPDH). For SAR:
- Substituent effects : Introduce electron-withdrawing groups (e.g., Cl in 5u) to enhance binding to IMPDH’s active site.
- Hydrophobic interactions : The propan-2-ylphenyl group may occupy hydrophobic pockets; analogues with bulkier substituents (e.g., trifluoromethyl in 6b) can be tested.
- Biological assays : Measure IC₅₀ values against recombinant IMPDH and correlate with crystallographic data (e.g., fragment screening in ).
Q. What computational methods are suitable for predicting the compound’s solubility and stability in aqueous buffers?
- Solubility prediction : Use COSMO-RS or Hansen solubility parameters to model polarity contributions from hydroxyethyl and urea groups.
- Hydrolysis stability : Molecular dynamics (MD) simulations can assess urea bond cleavage under physiological pH (e.g., pH 7.4).
- Validation : Compare predictions with experimental HPLC stability data (e.g., retention time shifts under stress conditions).
Data Contradictions and Resolution
- Synthetic yields : reports variable yields (56–85%) for urea derivatives. Contradictions may stem from reagent purity or reaction scale. Mitigation: Replicate under inert atmosphere (N₂/Ar) with rigorously dried solvents.
- Crystallographic vs. NMR data : Discrepancies in bond lengths (e.g., C=O in urea) between XRD and DFT-optimized structures require validation via high-pressure XRD or neutron diffraction.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
